An In-depth Technical Guide to 9-Amino-5-azaspiro[3.5]nonan-6-one: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 9-Amino-5-azaspiro[3.5]nonan-6-one: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spirocyclic scaffold is a cornerstone of modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced pharmacological properties. Among these, the azaspiro[3.5]nonane framework has garnered considerable attention for its presence in a variety of biologically active compounds. This guide provides a comprehensive overview of 9-Amino-5-azaspiro[3.5]nonan-6-one, a member of this promising class of molecules. Due to the limited publicly available data on this specific compound, this document leverages information on structurally related analogues and general principles of organic synthesis and medicinal chemistry to present a prospective analysis of its basic properties, a plausible synthetic route, and its potential biological significance.
Introduction: The Significance of the Azaspiro[3.5]nonane Scaffold
Spirocycles, characterized by two rings sharing a single carbon atom, have emerged as a valuable motif in drug discovery. Their inherent rigidity and three-dimensionality provide a means to escape the "flatland" of traditional aromatic compounds, often leading to improved target selectivity, metabolic stability, and cell permeability. The azaspiro[3.5]nonane core, which features a cyclohexane ring fused to a nitrogen-containing ring, is of particular interest due to its conformational constraints and the ability to project substituents into distinct vectors of chemical space. This can facilitate optimal interactions with biological targets.[1]
Derivatives of the azaspiro[3.5]nonane scaffold have been reported to exhibit a wide range of biological activities, including analgesic properties and the inhibition of challenging drug targets like the oncogenic protein KRAS G12C.[2][3] This underscores the potential of this structural class in the development of novel therapeutics.
Physicochemical Properties of 9-Amino-5-azaspiro[3.5]nonan-6-one
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O | |
| Molecular Weight | 154.21 g/mol | |
| IUPAC Name | 9-amino-5-azaspiro[3.5]nonan-6-one | |
| SMILES | C1CC2(C1)C(CCC(=O)N2)N | |
| InChI | InChI=1S/C8H14N2O/c9-6-2-3-7(11)10-8(6)4-1-5-8/h6H,1-5,9H2,(H,10,11) | |
| CAS Number | 2248336-26-5 |
Note: Further physicochemical properties such as melting point, boiling point, solubility, and pKa would require experimental determination.
Proposed Synthesis of 9-Amino-5-azaspiro[3.5]nonan-6-one
A specific, validated synthesis for 9-Amino-5-azaspiro[3.5]nonan-6-one has not been reported in the peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on established methodologies for the construction of spiro-γ-lactams. A potential strategy involves a multi-step sequence culminating in a key cyclization reaction.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the γ-lactam ring, suggesting a precursor containing both an amine and an ester functionality, which can undergo intramolecular cyclization.
Caption: Retrosynthetic analysis of 9-Amino-5-azaspiro[3.5]nonan-6-one.
Proposed Synthetic Protocol
A potential synthetic route could commence from cyclohexane-1,1-dicarboxylic acid.
Step 1: Synthesis of a suitable diester
-
Cyclohexane-1,1-dicarboxylic acid is esterified, for example, by refluxing in methanol with a catalytic amount of sulfuric acid to yield dimethyl cyclohexane-1,1-dicarboxylate.
-
The reaction mixture is neutralized, and the product is extracted with an organic solvent.
-
The solvent is removed under reduced pressure, and the diester is purified by distillation or chromatography.
Step 2: Selective reduction and functional group manipulation
-
One of the ester groups of the diester is selectively reduced to a hydroxymethyl group using a suitable reducing agent like sodium borohydride.
-
The resulting hydroxy ester is then converted to an amino methyl ester through a two-step process: tosylation of the alcohol followed by nucleophilic substitution with an azide, and subsequent reduction of the azide to the primary amine.
Step 3: Introduction of the second nitrogen atom and cyclization
-
The amino methyl ester is reacted with a protected amino acid, for instance, Boc-glycine, using standard peptide coupling reagents (e.g., HATU, DIPEA) to form an amide bond.
-
The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
The resulting amino amide undergoes spontaneous or base-catalyzed intramolecular cyclization to form the desired 9-Amino-5-azaspiro[3.5]nonan-6-one.
Step 4: Purification and Characterization
-
The final product is purified using column chromatography or recrystallization.
-
The structure and purity are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Proposed workflow for the synthesis of 9-Amino-5-azaspiro[3.5]nonan-6-one.
Potential Biological Activity and Therapeutic Applications
While the biological activity of 9-Amino-5-azaspiro[3.5]nonan-6-one has not been reported, the broader class of azaspiro[3.5]nonane derivatives has shown promise in several therapeutic areas.
Analgesic Activity
Certain N-substituted 2-azaspiro[3.5]nonan-3-one derivatives have demonstrated significant antinociceptive (analgesic) activity in preclinical models.[2] The rigid spirocyclic core is believed to correctly orient the pharmacophoric groups for effective interaction with their biological targets, which may include opioid or other pain-related receptors.
KRAS G12C Inhibition
Derivatives of 2,7-diazaspiro[3.5]nonane have been identified as potent covalent inhibitors of KRAS G12C, a key oncogenic protein in several types of cancer.[3] These compounds typically feature a reactive "warhead" that forms a covalent bond with the cysteine residue of the mutated KRAS protein. The spirocyclic scaffold plays a crucial role in positioning this warhead within the binding pocket.
Caption: Potential inhibition of the KRAS signaling pathway by an azaspiro[3.5]nonane derivative.
GPR119 Agonism
Novel 7-azaspiro[3.5]nonane derivatives have been developed as potent agonists of G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[4] Agonism of GPR119 stimulates glucose-dependent insulin secretion.
Given these precedents, 9-Amino-5-azaspiro[3.5]nonan-6-one and its derivatives represent an interesting scaffold for further investigation in these and other therapeutic areas. The presence of a primary amino group provides a convenient handle for further chemical modification and the exploration of structure-activity relationships.
Future Directions and Conclusion
9-Amino-5-azaspiro[3.5]nonan-6-one is a structurally intriguing molecule belonging to a class of compounds with demonstrated biological relevance. Although specific data for this compound is currently lacking, this guide provides a framework for its synthesis and potential applications based on the broader knowledge of azaspiro[3.5]nonane chemistry. The development of a robust synthetic route and the subsequent biological evaluation of this compound and its derivatives could lead to the discovery of novel therapeutic agents. The unique three-dimensional nature of the spirocyclic core, combined with the functional handles for further derivatization, makes 9-Amino-5-azaspiro[3.5]nonan-6-one a compelling target for researchers in medicinal chemistry and drug discovery.
References
-
PubChem. 9-amino-5-azaspiro[3.5]nonan-6-one. [Link]
-
PubMed. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. [Link]
-
PubMed. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
